![molecular formula C16H11N5O4S2 B3006773 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 899946-05-5](/img/no-structure.png)
2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C16H11N5O4S2 and its molecular weight is 401.42. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolo[4,5-b]pyridin-2(3H)-one derivatives, which are structurally similar to the compound , have shown promising results in anticancer activity. They were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . These compounds exhibited moderate inhibitory activity against tested cell lines .
Cytotoxicity Effects
Certain thiazolo[4,5-b]pyridin-2(3H)-one derivatives have demonstrated cytotoxicity effects on HepG2 and Balb/c 3T3 cells . This suggests that the compound could potentially be used in research related to cell toxicity and apoptosis.
PI3K Inhibition
Thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes this compound potentially useful in the study of these processes.
Antioxidant Activity
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant activity . This suggests potential applications in the study of oxidative stress-related diseases and the development of antioxidant therapies.
Antimicrobial and Antifungal Activities
Thiazolo[4,5-b]pyridines have shown antimicrobial and antifungal properties . This indicates potential use in the development of new antimicrobial and antifungal agents.
Herbicidal Properties
Thiazolo[4,5-b]pyridines have also been reported to possess herbicidal properties . This suggests potential applications in agricultural research and the development of new herbicides.
Wirkmechanismus
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Pharmacokinetics
Its inhibitory activity on pi3kβ was approximately 10-fold reduced .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of certain functional groups at specific positions of the phenyl ring can enhance the compound’s activity . Additionally, the compound’s synthesis involves reactions that are sensitive to conditions such as temperature and the presence of certain reagents
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide' involves the reaction of a thiazolo[5,4-b]pyridine derivative with a tetrahydropyrimidine-5-sulfonamide derivative, followed by oxidation and sulfonation reactions.", "Starting Materials": [ "3-amino-2-(2-pyridyl)thiazolo[5,4-b]pyridine", "1,2,3,4-tetrahydro-5-sulfamoyl-2,4-dioxopyrimidine", "Oxidizing agent (e.g. hydrogen peroxide)", "Sulfonating agent (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: React 3-amino-2-(2-pyridyl)thiazolo[5,4-b]pyridine with 1,2,3,4-tetrahydro-5-sulfamoyl-2,4-dioxopyrimidine in the presence of a suitable solvent and a base (e.g. triethylamine) to form the desired compound.", "Step 2: Oxidize the compound obtained in step 1 using an oxidizing agent (e.g. hydrogen peroxide) to form the corresponding sulfone derivative.", "Step 3: Sulfonate the sulfone derivative obtained in step 2 using a sulfonating agent (e.g. sulfuric acid) to form the final product." ] } | |
CAS-Nummer |
899946-05-5 |
Molekularformel |
C16H11N5O4S2 |
Molekulargewicht |
401.42 |
IUPAC-Name |
2,4-dioxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C16H11N5O4S2/c22-13-12(8-18-16(23)20-13)27(24,25)21-10-4-1-3-9(7-10)14-19-11-5-2-6-17-15(11)26-14/h1-8,21H,(H2,18,20,22,23) |
InChI-Schlüssel |
DPPMYWONTKUJQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C3=NC4=C(S3)N=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)
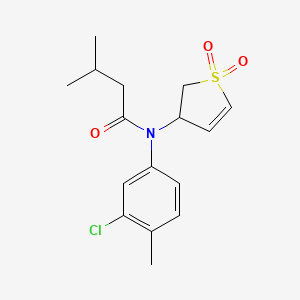
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylmethyl)-2-methyloxazole](/img/structure/B3006700.png)
![5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3006701.png)
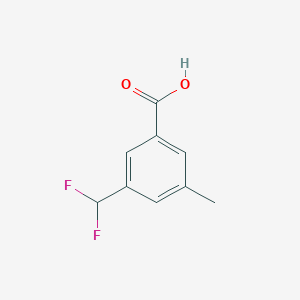


![2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3006708.png)
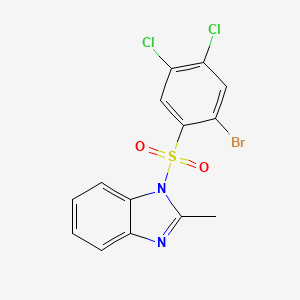
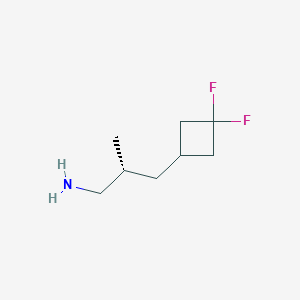
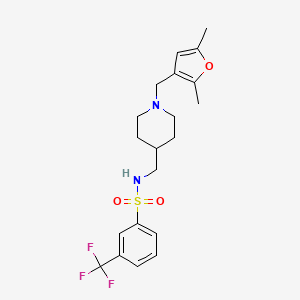
![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B3006713.png)